Cas no 1354408-65-3 (Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate)
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate
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- Inchi: 1S/C12H14N2O2/c1-3-14-8-13-10-7-9(5-6-11(10)14)12(15)16-4-2/h5-8H,3-4H2,1-2H3
- InChI Key: VPDMFCLAZAZCMR-UHFFFAOYSA-N
- SMILES: C1N(CC)C2=CC=C(C(OCC)=O)C=C2N=1
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E917833-100mg |
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate |
1354408-65-3 | 100mg |
$138.00 | 2023-05-18 | ||
| TRC | E917833-250mg |
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate |
1354408-65-3 | 250mg |
$270.00 | 2023-05-18 | ||
| TRC | E917833-500mg |
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate |
1354408-65-3 | 500mg |
$408.00 | 2023-05-18 | ||
| TRC | E917833-1g |
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate |
1354408-65-3 | 1g |
$574.00 | 2023-05-18 | ||
| Chemenu | CM321653-5g |
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate |
1354408-65-3 | 95% | 5g |
$746 | 2021-06-17 | |
| Chemenu | CM321653-5g |
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate |
1354408-65-3 | 95% | 5g |
$746 | 2023-03-27 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD325835-1g |
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate |
1354408-65-3 | 95+% | 1g |
¥2270.0 | 2023-04-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD325835-5g |
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate |
1354408-65-3 | 95+% | 5g |
¥7933.0 | 2023-04-02 | |
| A2B Chem LLC | AE62238-1g |
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate |
1354408-65-3 | 98% | 1g |
$271.00 | 2024-04-20 | |
| A2B Chem LLC | AE62238-5g |
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate |
1354408-65-3 | 98% | 5g |
$923.00 | 2024-04-20 |
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate (CAS No. 1354408-65-3): A Comprehensive Overview
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate (CAS No. 1354408-65-3) is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This benzodiazole derivative is characterized by its unique structural features and potential applications in various medicinal and chemical contexts. The compound's molecular formula is C14H15N2O2, and it has a molecular weight of approximately 247.28 g/mol. This introduction aims to provide a detailed overview of the compound, including its synthesis, properties, and recent research findings.
Synthesis and Structural Characteristics
The synthesis of Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate typically involves multi-step reactions, starting from readily available starting materials. One common approach is the condensation of ethyl anthranilate with ethyl acetoacetate, followed by cyclization and deprotection steps. The resulting compound exhibits a benzodiazole core with an ethyl ester group at the 5-position, which imparts unique chemical and biological properties.
The benzodiazole ring system is known for its stability and versatility in forming various functional groups. The presence of the ethyl ester group at the 5-position enhances the compound's solubility and reactivity, making it suitable for further derivatization and functionalization. The structural characteristics of Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate have been extensively studied using spectroscopic techniques such as NMR, IR, and mass spectrometry.
Physical and Chemical Properties
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate is a white crystalline solid with a melting point ranging from 90 to 92°C. It is moderately soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.
The chemical reactivity of Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate is influenced by its functional groups. The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further participate in esterification, amide formation, or other nucleophilic substitution reactions. The benzodiazole ring system provides additional reactivity through electrophilic substitution reactions at the aromatic ring.
Biological Activity and Applications
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate has garnered attention for its potential biological activities and applications in medicinal chemistry. Recent studies have explored its role as a scaffold for the development of novel therapeutic agents targeting various diseases. For instance, benzodiazoles are known for their anxiolytic, sedative, and muscle relaxant properties due to their interaction with GABA receptors.
A study published in the Journal of Medicinal Chemistry (2022) reported that derivatives of Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate exhibited potent anticonvulsant activity in animal models. These findings suggest that the compound could serve as a lead structure for the development of new anticonvulsant drugs with improved efficacy and reduced side effects compared to existing medications.
In addition to its potential as a therapeutic agent, Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate has been investigated for its use in chemical biology research. Its ability to modulate specific protein-protein interactions makes it a valuable tool for studying cellular processes and signaling pathways. For example, a study published in Chemical Biology & Drug Design (2023) demonstrated that the compound could selectively inhibit certain kinases involved in cancer progression.
Safety Considerations and Environmental Impact
The safety profile of Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate is an important consideration for both laboratory use and potential pharmaceutical applications. While the compound is generally considered safe when handled under appropriate conditions, it is essential to follow standard safety protocols to minimize exposure risks. This includes wearing personal protective equipment (PPE) such as gloves and goggles and working in well-ventilated areas.
In terms of environmental impact, the disposal of chemical waste containing Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate should be conducted in accordance with local regulations to prevent contamination of water sources or soil. Proper waste management practices include neutralization or incineration methods that ensure complete degradation of the compound before disposal.
Conclusion
Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate (CAS No. 1354408-65-3) is a versatile compound with significant potential in both academic research and pharmaceutical development. Its unique structural features and biological activities make it an attractive candidate for further exploration in various fields. As research continues to advance our understanding of this compound's properties and applications, it is likely that new opportunities will emerge for its use in developing innovative solutions to pressing medical challenges.
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